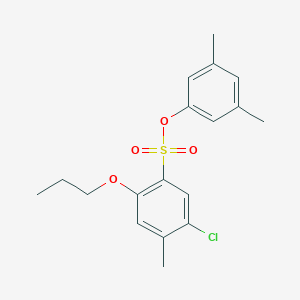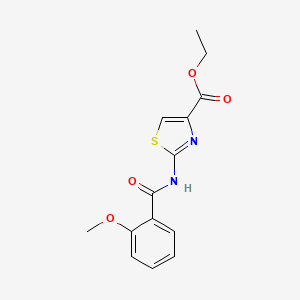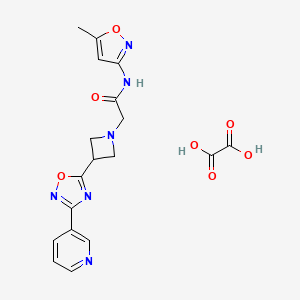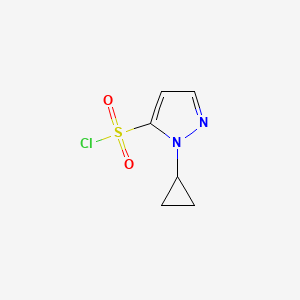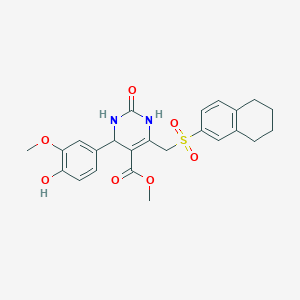
Methyl 4-(3-amino-4-nitrophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(3-amino-4-nitrophenoxy)benzoate” is a chemical compound with the molecular formula C14H12N2O5 . It has an average mass of 288.255 Da and a monoisotopic mass of 288.074615 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . For a more detailed analysis, X-ray diffraction or other spectroscopic methods like FTIR, RAMAN & NMR could be used .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often participate in reactions such as hydrolysis, aminolysis, and trans-esterification .Applications De Recherche Scientifique
Toward Nitroxide-Mediated Photopolymerization
A study by Guillaneuf et al. (2010) introduced a compound with a chromophore group linked to an aminoxyl function, demonstrating its application in photoinitiated polymerization. This research highlighted the compound's potential in the development of photopolymer materials with enhanced properties, such as increased sensitivity to UV light and improved polymerization control (Guillaneuf et al., 2010).
Azo Polymers for Reversible Optical Storage
Meng et al. (1996) synthesized and studied copolymers for their application in reversible optical storage, demonstrating how interactions between azo and benzoate side groups affect optical properties. This work provides insights into the design of materials for advanced optical storage solutions (Meng et al., 1996).
In-situ Synthesis of Metal Nanoparticles@Metal-Organic Frameworks
Qi et al. (2019) reported on the in-situ synthesis of metal nanoparticle composites within metal-organic frameworks, highlighting their catalytic and antimicrobial activities. This research points to the application of such composites in environmental remediation and antimicrobial treatments (Qi et al., 2019).
Synthesis and Properties of Hyperbranched Aromatic Polyamide
Yang et al. (1999) explored the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate derivatives, leading to hyperbranched aromatic polyamides. This research contributes to the field of high-performance polymers with potential applications in coatings, adhesives, and composite materials (Yang et al., 1999).
Synthesis, Structure, and DNA Binding Studies
Haider et al. (2011) focused on the synthesis and characterization of compounds for potential application in the development of new materials for DNA binding and sensing. Their work contributes to the understanding of how structural elements influence the interaction with DNA (Haider et al., 2011).
Photocatalytic Degradation of Methyl Parathion
Moctezuma et al. (2007) studied the photocatalytic degradation of methyl parathion, identifying intermediate products and reaction pathways. This research is relevant for developing photocatalytic methods to degrade toxic pesticides and mitigate environmental pollution (Moctezuma et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(3-amino-4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-14(17)9-2-4-10(5-3-9)21-11-6-7-13(16(18)19)12(15)8-11/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAYLJMNHOFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
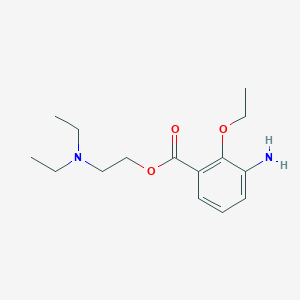
![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)

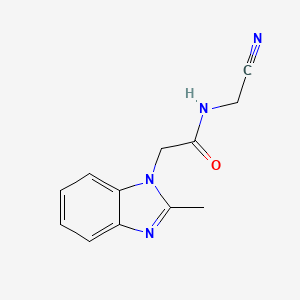
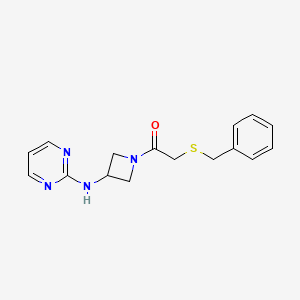
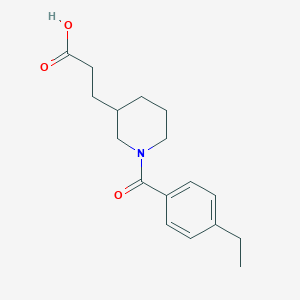
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)
